Metharbital

Description

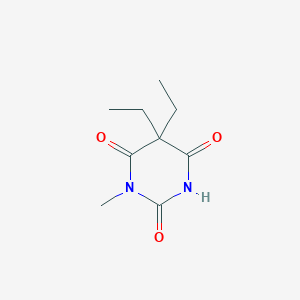

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3/c1-4-9(5-2)6(12)10-8(14)11(3)7(9)13/h4-5H2,1-3H3,(H,10,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWJKNZONDWOGMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=O)N(C1=O)C)CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023280 |

Source

|

| Record name | Metharbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Metharbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.95e+01 g/L |

Source

|

| Record name | Metharbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metharbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-11-3 |

Source

|

| Record name | Metharbital | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metharbital [USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metharbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | metharbital | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Metharbital | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Metharbital | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.011 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHARBITAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02OS7K758T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Metharbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

150.5 °C |

Source

|

| Record name | Metharbital | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00463 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Metharbital | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014606 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Metharbital's Mechanism of Action on the GABA-A Receptor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the molecular mechanisms underlying the interaction between metharbital, a barbiturate derivative, and the γ-aminobutyric acid type A (GABA-A) receptor. It synthesizes current understanding of its role as a positive allosteric modulator and direct agonist, presenting quantitative data from related barbiturates, outlining key experimental methodologies, and visualizing the core signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach to CNS Depression

This compound, like other barbiturates, exerts its primary pharmacological effects as a central nervous system depressant by targeting the GABA-A receptor, the principal ligand-gated ion channel responsible for fast inhibitory neurotransmission in the brain.[1][2] The interaction is not a simple agonism but a more complex, dual-mode mechanism that is concentration-dependent.

1.1 Positive Allosteric Modulation (PAM)

At lower, clinically relevant concentrations, this compound acts as a positive allosteric modulator of the GABA-A receptor.[1][3] It binds to a site on the receptor complex that is distinct from the binding site for GABA itself and also separate from the benzodiazepine binding site.[1][4] This allosteric binding induces a conformational change in the receptor that enhances the effect of the endogenous neurotransmitter, GABA.[3][5]

The key distinction in the mechanism between barbiturates and another major class of GABA-A modulators, the benzodiazepines, lies in the specific effect on the ion channel's gating properties. While benzodiazepines increase the frequency of the chloride channel opening in the presence of GABA, barbiturates like this compound increase the duration of time the channel remains open.[1][4] This prolonged channel opening leads to a greater influx of chloride ions (Cl⁻) into the neuron for each binding event, causing a more pronounced hyperpolarization of the postsynaptic membrane.[6][7] This hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential, resulting in potentiation of the inhibitory postsynaptic potential (IPSP) and a powerful reduction in neuronal excitability.[6]

1.2 Direct Receptor Activation (Agonism)

At higher concentrations, this compound's mechanism shifts from modulation to direct activation. It can act as a full agonist, directly gating the GABA-A receptor's chloride channel even in the absence of GABA.[1][8] This direct agonistic action is a critical feature that distinguishes barbiturates from benzodiazepines and is the primary reason for their higher toxicity and risk of overdose.[1] Benzodiazepines require the presence of GABA to exert their effect, creating a ceiling effect, whereas the direct activation by high-dose barbiturates can lead to profound and unregulated CNS depression.

1.3 Binding Site

Barbiturates are thought to bind to pockets within the transmembrane domains (TMD) of the GABA-A receptor, at the interfaces between its subunits.[1][8] The specific composition of the receptor's subunits (e.g., the type of α and β subunits) can influence the affinity and efficacy of barbiturate binding and action.[9][10] For instance, studies on pentobarbital have shown that receptors containing the α6 subunit exhibit both higher affinity and efficacy for direct activation compared to those with other α subunits.[9]

Quantitative Data on Barbiturate-GABA-A Receptor Interaction

While specific quantitative binding and efficacy data for this compound are not detailed in the available literature, extensive research on structurally similar barbiturates such as pentobarbital (PB) and phenobarbital (PHB) provides a robust framework for understanding the potency and efficacy of this drug class. The following tables summarize key electrophysiological data from studies on cultured rat hippocampal and neocortical neurons.

Table 1: Potency (EC₅₀) of Barbiturates at the GABA-A Receptor

| Compound | Action | EC₅₀ Value | Neuronal Preparation | Reference |

| Pentobarbital (PB) | Direct Cl⁻ Current Activation | 0.33 mM | Cultured Rat Hippocampal Neurons | [11][12] |

| Potentiation of 1 µM GABA | 94 µM | Cultured Rat Hippocampal Neurons | [11][12] | |

| Increase IPSC Decay Time | 41 µM | Rat Neocortical Neurons | [13] | |

| Phenobarbital (PHB) | Direct Cl⁻ Current Activation | 3.0 mM | Cultured Rat Hippocampal Neurons | [11][12] |

| Potentiation of 1 µM GABA | 0.89 mM | Cultured Rat Hippocampal Neurons | [11][12] | |

| Increase IPSC Decay Time | 144 µM | Rat Neocortical Neurons | [13] | |

| Direct Agonism (Shunting Firing) | 133 µM | Rat Neocortical Neurons | [13] | |

| GABA | Direct Cl⁻ Current Activation | 5.5 µM | Cultured Rat Hippocampal Neurons | [11][12] |

EC₅₀ (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.

Table 2: Channel Blocking (IC₅₀) and Kinetic Properties of Barbiturates

| Compound | Action | Value | Neuronal Preparation | Reference |

| Pentobarbital (PB) | Block of PB-potentiated GABA current | IC₅₀ = 2.8 mM | Cultured Rat Hippocampal Neurons | [11][12] |

| Phenobarbital (PHB) | Block of PHB-potentiated GABA current | IC₅₀ = 12.9 mM | Cultured Rat Hippocampal Neurons | [11][12] |

| 1 mM PB + 1 µM GABA | Mean Deactivation Time Constant | 480 ± 34 ms | Cultured Rat Hippocampal Neurons | [12] |

| 1 mM PB alone | Mean Deactivation Time Constant | 170 ± 9 ms | Cultured Rat Hippocampal Neurons | [12] |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Visualizing the Mechanism and Workflows

The following diagrams, rendered using the DOT language, illustrate the key signaling pathways and experimental procedures relevant to studying this compound's action.

References

- 1. Barbiturate - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]

- 4. GABAA receptor - Wikipedia [en.wikipedia.org]

- 5. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]

- 6. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 8. Distinct Structural Changes in the GABAA Receptor Elicited by Pentobarbital and GABA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Barbiturate interactions at the human GABAA receptor: dependence on receptor subunit combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Direct activation of GABAA receptors by barbiturates in cultured rat hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Synthesis of Metharbital: A Technical Guide for Pharmaceutical Researchers

An In-depth Exploration of the Synthetic Pathway from Diethylmalonic Acid Derivatives to 5,5-Diethyl-1-methylbarbituric Acid

This technical guide provides a comprehensive overview of the synthesis of Metharbital (5,5-diethyl-1-methylbarbituric acid), a barbiturate derivative with applications in the fields of neurology and pharmacology. The synthesis originates from diethylmalonic acid derivatives and proceeds through a well-established two-step pathway involving the alkylation of a malonic ester followed by a condensation reaction to form the core barbiturate structure. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and its underlying mechanisms.

Core Synthesis Pathway

The synthesis of this compound from diethylmalonic acid derivatives is a classic example of barbiturate synthesis, a process that has been refined over the last century.[1] The overall strategy involves two key transformations:

-

Dialkylation of Diethyl Malonate: This step introduces the two ethyl groups at the α-carbon of the malonic ester, forming diethyl diethylmalonate. This is typically achieved through a nucleophilic substitution reaction where the enolate of diethyl malonate reacts with an ethyl halide.

-

Condensation with N-methylurea: The resulting diethyl diethylmalonate is then condensed with N-methylurea in the presence of a strong base, such as sodium ethoxide, to form the heterocyclic barbiturate ring of this compound.

This synthetic route is highly adaptable for the creation of a wide array of barbiturate analogs by varying the alkylating agents and the urea derivative used in the condensation step.[1]

Quantitative Data Summary

The following tables summarize the key physical properties and reported reaction conditions and yields for the intermediates and the final product in the synthesis of this compound.

Table 1: Physical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | -50 | 199 |

| Diethyl Diethylmalonate | C₁₁H₂₀O₄ | 216.27 | - | 221-222 |

| N-Methylurea | CH₄N₂O | 74.07 | 98-102 | - |

| This compound | C₉H₁₄N₂O₃ | 198.22 | 150.5 | - |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Stage | Key Reagents | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time | Reported Yield (%) |

| Synthesis of Diethyl Diethylmalonate | Diethyl malonate, Ethyl iodide, Sodium | Ethanol | Sodium | Reflux | Not Specified | 83 |

| Condensation to form this compound | Diethyl diethylmalonate, N-methylurea | Ethanol | Sodium Ethoxide | 110 | 7 hours | 70-80 (general barbiturate synthesis) |

Detailed Experimental Protocols

The following protocols are based on established procedures for the synthesis of barbiturates and their intermediates.[2]

Stage 1: Synthesis of Diethyl Diethylmalonate

This procedure details the dialkylation of diethyl malonate to yield diethyl diethylmalonate.

Materials:

-

Diethyl malonate

-

Sodium metal

-

Absolute ethanol

-

Ethyl iodide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Water

Apparatus:

-

Round-bottom flask with reflux condenser and dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 14.4 g of sodium metal in 190 ml of absolute ethanol. This should be done cautiously as the reaction is exothermic.

-

First Alkylation: To the freshly prepared sodium ethoxide solution, add 100 g of diethyl malonate with stirring. Then, slowly add 97.5 g of ethyl iodide through a dropping funnel. The mixture is then heated to reflux.

-

Second Alkylation: Once the first alkylation is complete (the reaction mixture should become neutral), a second portion of sodium ethoxide (prepared from 14.4 g of sodium in 190 ml of absolute ethanol) is added. Subsequently, another 97.5 g of ethyl iodide is slowly added.

-

Reflux: The reaction mixture is then refluxed overnight to ensure complete dialkylation.

-

Work-up: After cooling, the ethanol is removed by evaporation under reduced pressure. The residue is treated with diethyl ether and water. The aqueous and organic layers are separated using a separatory funnel.

-

Purification: The ethereal layer is washed with water, dried over anhydrous sodium sulfate, and the ether is removed by distillation. The crude diethyl diethylmalonate is then purified by vacuum distillation, collecting the fraction boiling at 221-222 °C. The expected yield is approximately 83%.

Stage 2: Synthesis of this compound (5,5-Diethyl-1-methylbarbituric Acid)

This protocol describes the condensation of diethyl diethylmalonate with N-methylurea to form the final product, this compound.

Materials:

-

Diethyl diethylmalonate

-

N-methylurea (dry)

-

Sodium metal

-

Absolute ethanol

-

Concentrated hydrochloric acid

-

Water

Apparatus:

-

Round-bottom flask with reflux condenser

-

Oil bath

-

Büchner funnel and filter flask

-

Beakers

Procedure:

-

Preparation of Sodium Ethoxide: In a 2 L round-bottom flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 ml of absolute ethanol.

-

Reaction Mixture: To this solution, add a quantity of diethyl diethylmalonate stoichiometrically equivalent to the sodium ethoxide. Then, add a solution of dry N-methylurea (0.5 mole) dissolved in 250 ml of hot (70°C) absolute ethanol.

-

Condensation: The mixture is well-shaken and then refluxed for seven hours in an oil bath heated to 110°C. A white solid, the sodium salt of this compound, will precipitate.[2]

-

Work-up: After the reaction is complete, 500 ml of hot (50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid (approximately 45 ml) until it is acidic to litmus paper.

-

Isolation and Purification: The resulting clear solution is cooled in an ice bath overnight to precipitate the this compound. The white product is collected by filtration using a Büchner funnel, washed with cold water, and dried in an oven at 105–110°C. The reported yields for analogous barbiturate syntheses are in the range of 72–78%.[2]

Visualizing the Process and Mechanism

Synthetic Workflow

The following diagram illustrates the overall experimental workflow for the synthesis of this compound from diethyl malonate.

Caption: Experimental workflow for the synthesis of this compound.

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its pharmacological effects primarily by modulating the activity of the γ-aminobutyric acid type A (GABA-A) receptor in the central nervous system.[3] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron, leading to hyperpolarization and reduced neuronal excitability. Barbiturates bind to a distinct allosteric site on the GABA-A receptor, potentiating the effect of GABA by increasing the duration of chloride channel opening.[4] At higher concentrations, barbiturates can directly activate the GABA-A receptor, even in the absence of GABA.[3]

The following diagram illustrates the signaling pathway of the GABA-A receptor and the modulatory effect of this compound.

Caption: GABA-A receptor signaling pathway modulated by this compound.

Conclusion

The synthesis of this compound from diethylmalonic acid derivatives is a robust and well-understood process in medicinal chemistry. This guide provides the essential information for its replication and further study, from detailed experimental procedures to an understanding of its mechanism of action. The provided data and visualizations serve as a valuable resource for researchers engaged in the development of novel barbiturate-based therapeutics and the exploration of their pharmacological properties. Careful adherence to the outlined protocols and safety measures is paramount for the successful and safe synthesis of this compound.

References

In-Depth Technical Guide: Pharmacological and Toxicological Profile of Metharbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital, a barbiturate derivative, has historically been used for its anticonvulsant properties. This technical guide provides a comprehensive overview of its pharmacological and toxicological profile, intended for a scientific audience. The document details its mechanism of action, pharmacokinetics, and pharmacodynamics, alongside a thorough toxicological assessment. Quantitative data are systematically presented in tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and crucial signaling pathways and experimental workflows are illustrated using Graphviz diagrams to facilitate a deeper understanding of this compound's molecular and physiological effects.

Introduction

This compound (5,5-diethyl-1-methylbarbituric acid) is a methylated barbiturate that has been utilized primarily as an anticonvulsant for the treatment of epilepsy.[1][2] Like other barbiturates, it exerts a depressant effect on the central nervous system (CNS). Its therapeutic efficacy is attributed to its ability to potentiate inhibitory neurotransmission and reduce excitatory signaling, thereby raising the seizure threshold. This document provides an in-depth analysis of the pharmacological actions and toxicological risks associated with this compound.

Pharmacology

Mechanism of Action

This compound's primary mechanism of action involves the modulation of two key neurotransmitter systems: the γ-aminobutyric acid (GABA) system and the glutamate system.

2.1.1. GABAergic System Modulation

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[3][4] It binds to a site on the GABA-A receptor-chloride ionophore complex, distinct from the GABA binding site. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening, leading to an enhanced influx of chloride ions.[4] The resulting hyperpolarization of the neuronal membrane makes it more difficult for excitatory stimuli to trigger an action potential, thus producing a state of CNS depression.[3]

Caption: Signaling pathway of this compound at the GABA-A receptor.

2.1.2. Glutamatergic System Modulation

In addition to its effects on the GABAergic system, this compound also acts as an antagonist at α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors.[3][5] By blocking these receptors, this compound inhibits fast excitatory synaptic transmission mediated by glutamate, the primary excitatory neurotransmitter in the CNS.[5] This dual mechanism of enhancing inhibition and reducing excitation contributes to its anticonvulsant and sedative effects.

Caption: Antagonistic action of this compound on AMPA/Kainate receptors.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its therapeutic window and potential for accumulation. Quantitative data for this compound is limited; therefore, data for the closely related compound, mephobarbital, is also presented for comparison.

Table 1: Pharmacokinetic Parameters of this compound and Related Compounds

| Parameter | This compound | Mephobarbital | Phenobarbital |

| Oral Bioavailability | Data not available | Reasonably well absorbed[6] | ~80% in adults[7] |

| Metabolism | N-demethylation to barbital | N-demethylation to phenobarbital[8] | Hepatic (CYP2C9, CYP2C19, CYP2E1) |

| Elimination Half-life | Data not available | ~34 hours (for mephobarbital) | ~90 hours[7] |

| Volume of Distribution | Data not available | Data not available | 0.5-1 L/kg |

| Clearance | Data not available | Data not available | ~4 mL/min |

Pharmacodynamics

The pharmacodynamic effects of this compound are dose-dependent, ranging from mild sedation to general anesthesia. Its primary therapeutic application is as an anticonvulsant. The onset of action for oral administration of long-acting barbiturates like this compound is typically within 20-60 minutes.[9]

Toxicology

The toxicological profile of this compound is a significant concern due to its narrow therapeutic index and potential for abuse and dependence.

Acute Toxicity

Table 2: Acute Toxicity (LD50) of Related Barbiturates

| Compound | Animal | Route | LD50 (mg/kg) | Reference |

| Mephobarbital | Mouse | Oral | 300 | [8] |

| Mephobarbital | Rat | Intraperitoneal | 130 | [8] |

| Phenobarbital | Rat | Oral | 660 | [9] |

| Phenobarbital | Rat | Intraperitoneal | 151 | [9] |

Chronic Toxicity

Chronic use of this compound can lead to the development of tolerance, physical dependence, and a withdrawal syndrome upon abrupt cessation. Symptoms of withdrawal can be severe and include anxiety, tremors, delirium, and seizures.

Adverse Effects

Common adverse effects include drowsiness, dizziness, ataxia, cognitive impairment, and skin rashes.[2] Paradoxical excitement can occur, particularly in elderly patients.

Experimental Protocols

Determination of Acute Toxicity (LD50)

The following protocol outlines a general procedure for determining the LD50 of a barbiturate like this compound in rodents, based on the "up-and-down" or "staircase" method to minimize animal use.[11]

Caption: Workflow for the determination of LD50 using the up-and-down method.

Quantification of this compound in Biological Samples by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the quantification of barbiturates in biological samples, adapted from established procedures.[12][13][14]

Caption: Experimental workflow for the quantification of this compound by HPLC.

Conclusion

This compound is a barbiturate with a well-defined, dual mechanism of action involving the potentiation of GABAergic inhibition and the antagonism of glutamatergic excitation. While effective as an anticonvulsant, its clinical utility is limited by a narrow therapeutic index and a significant potential for toxicity, including CNS and respiratory depression, as well as the development of tolerance and dependence with chronic use. This technical guide provides a consolidated resource of its pharmacological and toxicological properties to aid researchers and drug development professionals in further studies and in the evaluation of novel CNS-acting compounds. The provided experimental frameworks offer a basis for the consistent and reproducible investigation of this compound and other barbiturates.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C9H14N2O3 | CID 4099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. How theories evolved concerning the mechanism of action of barbiturates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Research Chemical|C9H14N2O3 [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and bioavailability of methylphenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioavailability of oral and intramuscular phenobarbital - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mephobarbital | C13H14N2O3 | CID 8271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Phenobarbital | C12H12N2O3 | CID 4763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Barbiturate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. enamine.net [enamine.net]

- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 13. nyc.gov [nyc.gov]

- 14. Analysis of barbiturates in blood by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Metharbital: A Comprehensive Technical Guide to its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical structure and essential physicochemical properties of Metharbital. The information herein is intended to support research, drug development, and scientific understanding of this barbiturate anticonvulsant. All quantitative data is presented in clear, tabular formats for ease of comparison, and detailed experimental protocols for key physicochemical determinations are provided.

Chemical Identity and Structure

This compound, known by the IUPAC name 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione, is a derivative of barbituric acid.[1][2] First patented in 1905, it has been used as an anticonvulsant for the treatment of epilepsy.[3] The foundational structure consists of a pyrimidine ring with two ethyl groups at the fifth carbon and a methyl group at one of the nitrogen atoms.

| Identifier | Value |

| IUPAC Name | 5,5-diethyl-1-methyl-1,3-diazinane-2,4,6-trione[1][2] |

| CAS Number | 50-11-3[1][4] |

| Molecular Formula | C₉H₁₄N₂O₃[1][4] |

| Molecular Weight | 198.22 g/mol [1][2] |

| Canonical SMILES | CCC1(C(=O)NC(=O)N(C1=O)C)CC[2] |

| InChI Key | FWJKNZONDWOGMI-UHFFFAOYSA-N[4][5] |

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physicochemical properties of a drug molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of this compound.

| Property | Value | Reference |

| Melting Point | 150.5 °C | [1][2] |

| Water Solubility | 1980 mg/L (at 25 °C) | [1] |

| pKa | 8.01 (at 25 °C) | [1] |

| LogP | 1.15 | [1] |

Mechanism of Action: GABA-A Receptor Modulation

This compound, like other barbiturates, exerts its primary effect on the central nervous system by modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor.[3][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, allows the influx of chloride ions into the neuron.[7] This influx of negatively charged ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect.[7]

This compound binds to a distinct allosteric site on the GABA-A receptor complex, different from the GABA binding site itself.[3] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening.[3][7] The prolonged channel opening enhances the inhibitory postsynaptic current, leading to a greater hyperpolarization and a more pronounced inhibitory effect on neuronal excitability.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[5]

The following diagram illustrates the signaling pathway of this compound's action on the GABA-A receptor.

Caption: this compound's Modulation of the GABA-A Receptor Signaling Pathway.

Experimental Protocols

The following sections detail the general experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard and widely used technique for this determination.[8][9][10]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. A sharp melting range (typically 0.5-1°C) is indicative of a pure compound.[8]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Capillary tubes (sealed at one end)[8]

-

Thermometer (calibrated)[8]

-

Mortar and pestle[11]

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely powdered using a mortar and pestle to ensure uniform heat distribution.[10]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[10]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.[8]

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the melting point is approached.[8]

-

Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the substance.[8]

-

Replicate Measurements: The determination should be repeated at least twice to ensure accuracy and reproducibility.

Water Solubility Determination

The aqueous solubility of a drug is a fundamental property that influences its absorption and distribution. For weakly acidic compounds like barbiturates, solubility is pH-dependent.[12][13]

Principle: An excess amount of the solid drug is equilibrated with water at a constant temperature until the solution is saturated. The concentration of the dissolved drug in the saturated solution is then determined.

Apparatus:

-

Constant temperature shaker bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Saturation: An excess amount of this compound is added to a known volume of purified water in a sealed container.

-

Equilibration: The container is placed in a constant temperature shaker bath (e.g., 25°C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged at high speed to separate the undissolved solid from the saturated solution.

-

Sample Preparation: A known volume of the clear supernatant is carefully withdrawn, diluted with a suitable solvent (e.g., mobile phase for HPLC), and filtered if necessary.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, by comparing the response to a standard curve of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or mol/L.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug molecule, the pKa value determines the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method for determining the pKa of weak acids and bases.[1][14][15]

Principle: A solution of the weak acid (this compound) is titrated with a strong base (e.g., NaOH), and the pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the acid is half-neutralized.[16]

Apparatus:

-

Potentiometer with a calibrated pH electrode[1]

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

-

Standardized 0.1 M NaOH solution

-

Standardized 0.1 M HCl solution

-

Potassium chloride (for maintaining ionic strength)[1]

Procedure:

-

Sample Preparation: A known amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low) to a known concentration (e.g., 1 mM).[1] The ionic strength of the solution is kept constant by adding a salt such as KCl.[1]

-

Titration Setup: The solution is placed in a beaker with a magnetic stir bar, and the calibrated pH electrode is immersed in the solution.

-

Acidification: The solution is initially acidified with a small amount of 0.1 M HCl to a pH of around 1.8-2.0.[1][15]

-

Titration: The solution is titrated with standardized 0.1 M NaOH, added in small, precise increments from a burette. After each addition, the solution is allowed to equilibrate, and the pH is recorded.[1]

-

Data Collection: The titration is continued until the pH reaches approximately 12-12.5.[1][15]

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point.

-

Replicates: The titration is performed in triplicate to ensure the precision of the determined pKa value.[1]

LogP Determination by Shake-Flask Method

The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound. It is a critical parameter in drug design as it influences membrane permeability, protein binding, and metabolic stability. The shake-flask method is the traditional and most reliable method for LogP determination.[2][4][17]

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). LogP is the logarithm of this ratio.[17]

Apparatus:

-

Separatory funnels or screw-capped tubes

-

Mechanical shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Phase Preparation: n-Octanol is pre-saturated with water, and water is pre-saturated with n-octanol to ensure mutual miscibility at equilibrium. The aqueous phase is typically a buffer at a pH where the compound is in its neutral form (for LogP determination).

-

Partitioning: A known amount of this compound is dissolved in either the n-octanol or the aqueous phase. The two phases are then combined in a separatory funnel or tube in a known volume ratio.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow for complete partitioning of the compound between the two phases.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be used to facilitate a clean separation.

-

Sampling: A known volume is carefully removed from each phase.

-

Quantification: The concentration of this compound in each phase is determined using a suitable analytical method, such as HPLC-UV, after appropriate dilution.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is then calculated as the base-10 logarithm of P.

-

Replicates: The experiment is repeated to ensure the reliability of the result.[4]

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. This compound | C9H14N2O3 | CID 4099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. news-medical.net [news-medical.net]

- 7. What is the mechanism of Amobarbital? [synapse.patsnap.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. Solubility and partitioning. VII: Solubility of barbiturates in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. experts.azregents.edu [experts.azregents.edu]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. dergipark.org.tr [dergipark.org.tr]

- 16. asdlib.org [asdlib.org]

- 17. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Rise and Stagnation of a Barbiturate Anticonvulsant: A Technical History of Metharbital

For Researchers, Scientists, and Drug Development Professionals

Metharbital, a barbiturate derivative once marketed as Gemonil, holds a unique place in the history of antiepileptic drugs (AEDs). Patented in 1905 by the eminent chemist Emil Fischer of Merck, it represented an early effort to modify the barbiturate scaffold to achieve better seizure control.[1][2] While ultimately overshadowed by its more famous cousin, phenobarbital, and newer classes of AEDs, a technical examination of its development provides valuable insights into the evolution of epilepsy treatment and the enduring challenges of drug discovery. This in-depth guide explores the synthesis, preclinical evaluation, clinical development, and mechanism of action of this compound, presenting key data and experimental methodologies for the scientific community.

Synthesis and Physicochemical Properties

This compound (5,5-diethyl-1-methylbarbituric acid) is a methylated derivative of barbital. Its synthesis, a classical condensation reaction, provides a window into early 20th-century pharmaceutical chemistry.

Synthesis Protocol

Experimental Protocol: Synthesis of this compound

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve metallic sodium in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

-

Reaction Mixture: To the sodium ethoxide solution, add 2,2-diethylmalonic acid, followed by O-methylisourea.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the crude this compound.

-

Purification: The crude product is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., ethanol/water) to yield purified this compound.

-

Characterization: The final product should be characterized by determining its melting point and using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to confirm its structure.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₉H₁₄N₂O₃ |

| Molecular Weight | 198.22 g/mol |

| Melting Point | 151-154 °C |

| Appearance | White crystalline powder |

| Solubility | Slightly soluble in water, soluble in alcohol |

| pKa | ~8.3 |

Table 1: Physicochemical Properties of this compound

Preclinical Pharmacology

The preclinical evaluation of this compound was crucial in establishing its anticonvulsant potential and safety profile. Key to this was the use of animal models of epilepsy, with the Maximal Electroshock Seizure (MES) test being a primary screening tool.

Anticonvulsant Activity

The MES test in rodents is a well-established model for generalized tonic-clonic seizures. The test measures the ability of a compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

-

Animal Model: Adult male mice or rats are used.

-

Drug Administration: this compound is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Stimulation: At the time of predicted peak drug effect, a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered via corneal or ear-clip electrodes.

-

Endpoint: The presence or absence of the tonic hindlimb extension is recorded. Protection is defined as the abolition of this phase.

-

Data Analysis: The percentage of animals protected at each dose is calculated, and the median effective dose (ED50), the dose that protects 50% of the animals, is determined using probit analysis.

While specific historical ED50 values for this compound in the MES test are not consistently reported in readily available literature, its efficacy in this model was a key factor in its progression to clinical trials.

Toxicology

Acute toxicity studies were essential to determine the safety margin of this compound. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance.

| Species | Route of Administration | LD50 (mg/kg) |

| Rat | Oral | 162 |

Table 2: Acute Toxicity of this compound [3]

Clinical Development and Efficacy

This compound was marketed under the trade name Gemonil by Abbott Laboratories and was primarily indicated for the treatment of grand mal, petit mal, myoclonic, and mixed types of seizures.[2]

Clinical Trials and Efficacy

Clinical studies from the mid-20th century evaluated the efficacy of this compound in various seizure types. While these studies often lack the rigorous design of modern clinical trials, they provide valuable historical context.

A study on the use of Gemonil in myoclonic spasms of infancy and related disorders reported on its clinical utility.[4] In the treatment of petit mal epilepsy, early clinical evaluations were often based on the reduction in seizure frequency as reported by patients or their families. Quantitative data from these historical trials is sparse in contemporary databases.

Adverse Effects

Like other barbiturates, this compound has a significant side effect profile that ultimately limited its use. The incidence of adverse effects was a critical factor in its eventual decline in clinical practice.

| Adverse Effect | Incidence |

| Drowsiness | Common |

| Dizziness | Common |

| Ataxia | Common |

| Skin Rash | Less Common |

| Nausea and Vomiting | Less Common |

| Cognitive Impairment | Possible |

| Physical Dependence | High |

Table 3: Common Adverse Effects of this compound

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound, particularly its metabolism, is a key determinant of its therapeutic action and duration of effect.

Absorption, Distribution, Metabolism, and Excretion

Information on the specific bioavailability and plasma half-life of this compound in humans is not well-documented in modern literature. However, it is known to be metabolized in the liver.

The primary metabolic pathway for this compound is N-demethylation to its active metabolite, barbital.[5] This biotransformation is a crucial aspect of its pharmacology, as barbital itself is a long-acting anticonvulsant.

Drug Interactions

As a barbiturate, this compound is a potent inducer of hepatic microsomal enzymes, particularly the cytochrome P450 system. This property leads to numerous drug-drug interactions, as it can accelerate the metabolism of other co-administered drugs, potentially reducing their efficacy.

Mechanism of Action

The anticonvulsant effect of this compound, like other barbiturates, is primarily mediated through its interaction with the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

This compound binds to a specific allosteric site on the GABAA receptor-chloride ionophore complex.[6] This binding potentiates the effect of GABA by increasing the duration of the opening of the chloride channel. The resulting influx of chloride ions leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential and thus suppressing seizure activity.

Conclusion and Future Perspectives

The story of this compound is one of both early innovation and eventual obsolescence. As a second-generation barbiturate, it represented a step forward in the quest for more effective and safer treatments for epilepsy. However, its significant side effect profile and the development of newer, better-tolerated AEDs led to its decline in clinical use.

For today's researchers, the history of this compound serves as a valuable case study. It highlights the importance of understanding structure-activity relationships, the critical role of preclinical models in drug development, and the constant need for improved safety and tolerability in antiepileptic therapies. The detailed examination of its synthesis, pharmacology, and clinical application provides a rich dataset for comparative analysis and a reminder of the long and iterative process of drug discovery. While no longer a frontline treatment, the lessons learned from the development of this compound continue to inform the search for the next generation of antiepileptic drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C9H14N2O3 | CID 4099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetics and bioavailability of methylphenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Analysis of Metharbital's Effect on Neuronal Excitability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital, a barbiturate derivative, exerts its primary pharmacological effect by modulating neuronal excitability, a mechanism central to its historical use as an anticonvulsant. This technical guide provides an in-depth analysis of the molecular and cellular actions of this compound, focusing on its interaction with the γ-aminobutyric acid type A (GABA-A) receptor. Through a comprehensive review of available data, this document outlines the pharmacodynamics of this compound, presents quantitative data on its effects and that of its active metabolite, phenobarbital, and details relevant experimental protocols. Visualizations of key pathways and experimental workflows are provided to facilitate a deeper understanding of its mechanism of action.

Introduction

Neuronal excitability is a fundamental process in the central nervous system (CNS), governed by a delicate balance between excitatory and inhibitory neurotransmission. Disruption of this balance can lead to hyperexcitability and pathological conditions such as epilepsy. This compound, previously marketed as Gemonil, is a CNS depressant belonging to the barbiturate class of drugs, which has been utilized for its anticonvulsant properties.[1][2] Its therapeutic effect is primarily attributed to the potentiation of inhibitory neurotransmission.[3][4] Understanding the precise mechanisms by which this compound dampens neuronal excitability is crucial for the development of novel therapeutics targeting epilepsy and other neurological disorders characterized by excessive neuronal firing.

This guide will delve into the core mechanisms of this compound's action, its metabolism, and its quantifiable effects on neuronal function.

Mechanism of Action: Potentiation of GABA-A Receptor Function

The principal mechanism through which this compound reduces neuronal excitability is by acting as a positive allosteric modulator of the GABA-A receptor.[3][5][6] The GABA-A receptor is a ligand-gated ion channel that, upon binding the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-).[7] This influx hyperpolarizes the neuron, making it less likely to fire an action potential.

This compound binds to a distinct allosteric site on the GABA-A receptor complex, separate from the GABA binding site.[5][6] This binding event does not activate the receptor directly at therapeutic concentrations but rather enhances the effect of GABA. Specifically, this compound increases the duration of the Cl- channel opening when GABA is bound, leading to a prolonged and more significant influx of chloride ions.[3][5] This potentiation of GABAergic inhibition effectively dampens neuronal excitability and contributes to the anticonvulsant and sedative effects of the drug.[7]

At higher concentrations, barbiturates like this compound can directly activate the GABA-A receptor, even in the absence of GABA, and can also inhibit excitatory AMPA-type glutamate receptors.[3][6]

References

- 1. Metarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound Research Chemical|C9H14N2O3 [benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. This compound | C9H14N2O3 | CID 4099 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Metabarbital | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. What is the mechanism of Methylphenobarbital? [synapse.patsnap.com]

Investigating the N-demethylation metabolic pathway of Metharbital to barbital

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the N-demethylation metabolic pathway of metharbital to its active metabolite, barbital. The primary focus is on the enzymatic processes, experimental methodologies for investigation, and the key molecular players involved. While direct enzymatic data for this compound is limited, this guide synthesizes available information, including strong evidence from the metabolism of its close structural analog, mephobarbital, to provide a robust framework for understanding this critical biotransformation. The role of cytochrome P450 (CYP) enzymes, particularly from the CYP2C and CYP2B families, is highlighted. Detailed experimental protocols for in vitro investigation and methods for quantitative analysis are also presented.

Introduction

This compound, a barbiturate derivative, exerts its pharmacological effects primarily through its metabolism to barbital. The key metabolic transformation is the N-demethylation of the N-methyl group. Understanding the enzymes and kinetics involved in this pathway is crucial for predicting drug-drug interactions, understanding inter-individual variability in drug response, and for the development of new chemical entities. This guide details the current understanding of the N-demethylation of this compound.

The N-demethylation Pathway of this compound

The conversion of this compound to barbital is a Phase I metabolic reaction catalyzed by the cytochrome P450 (CYP) mixed-function oxidase system, predominantly in the liver. This enzymatic process involves the oxidative removal of a methyl group from a nitrogen atom.

Preclinical Pharmacokinetics and Pharmacodynamics of Metharbital: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metharbital (tradename Gemonil) is a barbiturate derivative that has been historically utilized as an anticonvulsant for the treatment of epilepsy.[1][2] Patented in 1905, it shares structural and functional similarities with phenobarbital.[1][2] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, synthesizing available data to inform further research and development. The primary mechanism of action for this compound, like other barbiturates, involves the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor, which enhances GABAergic inhibitory neurotransmission.[1][3]

Pharmacokinetics

The preclinical pharmacokinetic profile of a drug candidate is essential for predicting its behavior in vivo. This section details the absorption, distribution, metabolism, and excretion (ADME) of this compound, drawing from available preclinical data. Due to the limited availability of comprehensive preclinical pharmacokinetic data specifically for this compound, information from structurally related barbiturates is also included for comparative context.

Absorption

Distribution

Information regarding the specific volume of distribution and plasma protein binding of this compound is limited. For the structurally similar barbiturate mephobarbital, in vitro plasma protein binding was found to be approximately 59% for the (S)-enantiomer and 67% for the (R)-enantiomer in human plasma.[7] Another barbiturate, pentobarbital, showed a plasma protein binding of 61% in healthy human volunteers.[8] The extent of protein binding is a critical parameter as it influences the fraction of unbound drug available to exert its pharmacological effect.[9][10][11][12]

Table 1: Preclinical Pharmacokinetic Parameters of this compound and Related Barbiturates

| Parameter | This compound | Phenobarbital (Dog) | Phenobarbital (Dog) | Mephobarbital (Human Plasma) | Pentobarbital (Human Plasma) |

| Species/System | Data Not Available | Dog | Dog | Human Plasma (in vitro) | Human Plasma (in vitro) |

| Oral Bioavailability (%) | - | 100[4][5][6] | 88.1 - 96.8[13] | - | - |

| Plasma Protein Binding (%) | - | - | - | (S)-enantiomer: ~59(R)-enantiomer: ~67[7] | 61[8] |

| Volume of Distribution (Vd) | - | - | - | - | - |

| Clearance (CL) | - | 6.2 - 6.3 mL/kg/h[4] | 5.60 - 6.66 ml/hr/kg[13] | - | - |

| Elimination Half-life (t½) | - | 70 - 94 h[4][5][6] | 72.3 - 92.6 hours[13] | - | - |

Note: Data for phenobarbital, mephobarbital, and pentobarbital are provided for comparative purposes due to the lack of specific preclinical data for this compound.

Metabolism

The primary metabolic pathway for this compound is N-demethylation to its active metabolite, barbital.[14] This biotransformation is primarily carried out by hepatic microsomal enzymes.[15] In vitro studies using rat liver microsomes have confirmed this metabolic conversion.[15]

Excretion

Specific data on the excretion of this compound in preclinical species is not detailed in the available literature. Generally, barbiturates and their metabolites are eliminated from the body via the kidneys.

Pharmacodynamics

This compound exerts its anticonvulsant effects by modulating the activity of the central nervous system. This section details its mechanism of action, receptor binding affinity, and in vivo efficacy.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor.[1][3] It binds to a site on the receptor distinct from the GABA binding site, prolonging the duration of the opening of the associated chloride ion channel when GABA binds.[1][3] This leads to an enhanced influx of chloride ions, hyperpolarization of the neuronal membrane, and a potentiation of the inhibitory effect of GABA, ultimately suppressing neuronal excitability.[1]

References

- 1. A polyvalent method using HPLC for screening and quantification of 12 common barbiturates in various biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. brieflands.com [brieflands.com]

- 4. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and tolerability of a veterinary phenobarbital product in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enantioselective binding of mephobarbital to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Binding of amobarbital, pentobarbital and diphenylhydantoin to blood cells and plasma proteins in healthy volunteers and uraemic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bioivt.com [bioivt.com]

- 10. meliordiscovery.com [meliordiscovery.com]

- 11. pharmacylibrary.com [pharmacylibrary.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmacokinetics of single doses of phenobarbital given intravenously and orally to dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative studies of the demethylation of N-methyl barbital (this compound, gemonil) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to the Solubility and Stability of Metharbital in Different Solvent Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metharbital (5,5-diethyl-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione) is a barbiturate anticonvulsant. A thorough understanding of its solubility and stability characteristics in various solvent systems is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a comprehensive overview of the available data on the solubility of this compound, outlines detailed experimental protocols for its analysis, and discusses its stability under various stress conditions. This document is intended to serve as a valuable resource for researchers and professionals involved in the formulation and development of this compound-containing drug products.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉H₁₄N₂O₃ | [1] |

| Molecular Weight | 198.22 g/mol | [1] |

| CAS Number | 50-11-3 | [1] |

| pKa | 8.45 | [2] |

| Melting Point | 155 °C | [2] |

Solubility of this compound

The solubility of a drug substance is a critical determinant of its dissolution rate and subsequent bioavailability. The solubility of this compound has been reported in several common pharmaceutical solvents.

Quantitative Solubility Data

The following table summarizes the known solubility of this compound in various solvents.

| Solvent | Solubility ( g/100 mL) | Temperature (°C) | Reference |

| Water | 0.12 | Not Specified | [2] |

| Alcohol (Ethanol) | 4.3 | Not Specified | [2] |

| Ether | 2.6 | Not Specified | [2] |

Note: The term "alcohol" in the reference is interpreted as ethanol, a common solvent in pharmaceutical preparations.

Factors Influencing Solubility

The solubility of this compound, like other weak acids, is significantly influenced by the pH of the solvent system. With a pKa of 8.45, this compound will exist predominantly in its less soluble, unionized form at acidic and neutral pH. As the pH increases above the pKa, the equilibrium will shift towards the more soluble ionized (salt) form, thereby increasing its aqueous solubility. Temperature also plays a crucial role, with solubility generally increasing with a rise in temperature.

Stability of this compound

Ensuring the stability of an active pharmaceutical ingredient (API) like this compound is critical for maintaining its potency and safety throughout its shelf life. Stability studies are conducted to understand how the quality of the drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify the likely degradation products and establish the intrinsic stability of the molecule. These studies involve exposing the drug substance to conditions more severe than accelerated stability testing. While specific forced degradation data for this compound is not extensively published, the general degradation pathways for barbiturates involve hydrolysis of the barbiturate ring.

Potential Degradation Pathways:

-

Hydrolytic Degradation: The barbiturate ring is susceptible to cleavage, particularly under alkaline conditions, which can lead to the formation of malonuric acid derivatives.[3] Acid-catalyzed hydrolysis can also occur, though typically at a slower rate for many barbiturates.

-

Oxidative Degradation: While less common for the core barbiturate structure, oxidative degradation can occur, potentially at the C5 substituents.

-

Photodegradation: Exposure to light can induce degradation, and photostability studies are a key component of stability testing as per ICH guidelines.

-

Thermal Degradation: High temperatures can lead to the decomposition of the drug substance.

Experimental Protocols

The following sections detail standardized experimental protocols that can be adapted for the determination of the solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

-

This compound powder

-

Selected solvent(s) (e.g., water, ethanol, propylene glycol, buffers of various pH)

-

Glass vials with screw caps

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound powder to a series of glass vials containing a known volume of the selected solvent. The amount of solid added should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Centrifuge the vials at a controlled temperature to facilitate the separation of the solid and liquid phases.

-

Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the validated range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/100 mL.

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active drug substance concentration due to degradation.

Objective: To develop a validated stability-indicating HPLC method and to perform forced degradation studies to identify potential degradation products and pathways.

4.2.1. HPLC Method Development (Example)

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined by UV spectral analysis of this compound (e.g., around 210-220 nm).

-

Injection Volume: 10-20 µL

-

Column Temperature: 25-30 °C

4.2.2. Forced Degradation Protocol

-

Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60-80 °C) for a specified period.

-

Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH and keep at room temperature or heat gently for a specified period.

-

Oxidative Degradation: Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature.

-

Thermal Degradation: Expose solid this compound powder to dry heat in an oven (e.g., 80-100 °C) for a defined duration.

-

Photodegradation: Expose a solution of this compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

For each condition, samples should be taken at various time points, neutralized if necessary, diluted, and analyzed by the developed stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active substance.[4]

Visualizations

Mechanism of Action of this compound

This compound, like other barbiturates, enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions into the neuron, causing hyperpolarization and a decrease in neuronal excitability.[5]

Caption: Mechanism of action of this compound at the GABA-A receptor.

Experimental Workflow for Solubility and Stability Testing

The following diagram outlines a typical workflow for the comprehensive analysis of a drug substance's solubility and stability.

Caption: General workflow for solubility and stability testing.

Potential Hydrolytic Degradation Pathway of this compound

This diagram illustrates a plausible hydrolytic degradation pathway for this compound, primarily under alkaline conditions, leading to the opening of the barbiturate ring.

Caption: Potential hydrolytic degradation pathway of this compound.

Conclusion

This technical guide has synthesized the available information on the solubility and stability of this compound. The provided solubility data in key pharmaceutical solvents serves as a foundational dataset for formulation development. While specific stability and degradation kinetic data for this compound are limited in the public domain, the outlined experimental protocols for solubility determination and forced degradation studies, based on established pharmaceutical guidelines, provide a robust framework for researchers to generate these critical data. The visualizations of the mechanism of action, experimental workflow, and a potential degradation pathway offer a clear conceptual understanding of these aspects. Further empirical studies are warranted to fully characterize the degradation profile of this compound and to develop optimized and stable pharmaceutical formulations.

References

Metharbital's Interaction with the GABAA Receptor Ionophore: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The GABAA Receptor and Barbiturate Modulation